Tert-butyl 5-chloro-2,4-difluorobenzoate

Description

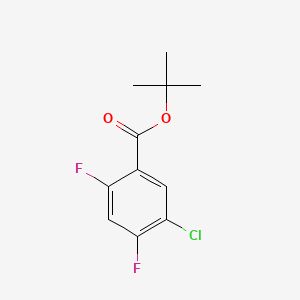

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZKTDJNUFYICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 5 Chloro 2,4 Difluorobenzoate

Retrosynthetic Analysis and Strategic Disconnections for Fluorinated Benzoate Esters

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a series of simpler precursor structures without assuming specific starting materials. researchgate.net When applied to tert-butyl 5-chloro-2,4-difluorobenzoate, the most logical and common strategic disconnection involves cleaving the ester bond. This C–O bond cleavage is a standard retrosynthetic step for esters and leads to two simpler synthons: a 5-chloro-2,4-difluorobenzoyl cation and a tert-butoxide anion.

These synthons correspond to readily available or synthetically accessible chemical reagents. researchgate.net The benzoyl cation is equivalent to an activated form of 5-chloro-2,4-difluorobenzoic acid, such as its corresponding acyl chloride. The tert-butoxide anion points to tert-butanol (B103910) as the logical reagent. Therefore, the primary disconnection simplifies the target molecule into two key precursors:

5-chloro-2,4-difluorobenzoic acid sigmaaldrich.com

tert-Butanol

A secondary retrosynthetic consideration involves the synthesis of the 5-chloro-2,4-difluorobenzoic acid precursor itself. This requires a disconnection of the carbon-halogen and carbon-carboxyl bonds on the benzene (B151609) ring, suggesting that the synthesis would proceed from a simpler, substituted aromatic starting material through regioselective halogenation and carboxylation reactions.

Direct Esterification Approaches Utilizing 5-chloro-2,4-difluorobenzoic Acid and tert-Butanol

The direct formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. However, the synthesis of this compound presents a significant challenge due to the steric hindrance of the tertiary alcohol, tert-butanol.

Acid-Catalyzed Esterification Protocols

The classic method for direct esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. youtube.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. youtube.comyoutube.com

While effective for primary and secondary alcohols, this method is generally inefficient for sterically hindered tertiary alcohols like tert-butanol. researchgate.net The bulky nature of tert-butanol impedes its approach to the electrophilic carbonyl carbon, leading to very low yields or no reaction at all under standard Fischer conditions. rsc.org To overcome these limitations, modified solid acid catalysts, such as orthophosphoric acid-activated Montmorillonite K10 clay, have been shown to be effective for the esterification of various substituted benzoic acids under solvent-free conditions, although their specific efficacy with tertiary alcohols is not extensively documented. ijstr.org

Esterification with Coupling Reagents

A more modern and effective approach for esterifying sterically demanding alcohols involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, making it highly susceptible to nucleophilic attack, even by a hindered alcohol. sigmaaldrich.com

Common carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, typically with the addition of 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate that minimizes side reactions. researchgate.netpeptide.com For hindered esterifications, a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) is often required. researchgate.net

Uronium and phosphonium-based coupling reagents are generally more efficient. sigmaaldrich.com Reagents like HBTU, TBTU, and HATU are widely used in peptide synthesis and can be applied to ester formation. peptide.com However, not all coupling agents are suitable for reactions with tertiary alcohols. For instance, TBTU and TATU are not effective in promoting esterification with tert-butanol. luxembourg-bio.com Research has shown that the uronium salt COMU is capable of facilitating the esterification of tertiary alcohols, but it requires the use of a strong, non-nucleophilic organic base, such as 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), to achieve good yields. luxembourg-bio.com

| Coupling Reagent | Abbreviation | Effectiveness with tert-Butanol | Required Additives/Base | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Moderate | HOBt, DMAP | researchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) | TBTU | Ineffective | - | luxembourg-bio.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | HATU | Effective | Tertiary Amine Base (e.g., DIEA) | sigmaaldrich.compeptide.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Effective | Strong Base (e.g., MTBD) | luxembourg-bio.com |

Acylation Reactions Involving tert-Butanol and Activated Benzoic Acid Derivatives

An alternative and highly reliable route to tert-butyl esters involves a two-step process: first, the conversion of the carboxylic acid to a more reactive derivative, followed by acylation of the alcohol. The most common activated derivative for this purpose is the acyl chloride.

The synthesis proceeds via the following steps:

Formation of the Acyl Chloride : 5-chloro-2,4-difluorobenzoic acid is converted to its corresponding acyl chloride, 5-chloro-2,4-difluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.comnih.gov

Acylation of tert-Butanol : The resulting 5-chloro-2,4-difluorobenzoyl chloride is then reacted with tert-butanol. This reaction follows a nucleophilic addition-elimination mechanism, where the oxygen of tert-butanol attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk To neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, a mild, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) is typically added. researchgate.netajgreenchem.com

This method is often preferred for sterically hindered alcohols as acyl chlorides are significantly more reactive than their parent carboxylic acids. researchgate.net

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 5-chloro-2,4-difluorobenzoic acid | Thionyl chloride (SOCl₂), cat. DMF | 5-chloro-2,4-difluorobenzoyl chloride | google.comnih.gov |

| 2 | 5-chloro-2,4-difluorobenzoyl chloride, tert-Butanol | Pyridine or Triethylamine | This compound | chemguide.co.ukresearchgate.net |

Halogenation and Fluorination Strategies for Precursor Synthesis

The synthesis of the key starting material, 5-chloro-2,4-difluorobenzoic acid, requires precise control over the regiochemistry of halogenation on an aromatic ring. The substitution pattern—with two fluorine atoms, one chlorine atom, and a carboxyl group—presents a synthetic challenge.

Regioselective Chlorination and Fluorination of Aromatic Rings

Achieving the desired 1-carboxy-5-chloro-2,4-difluoro substitution pattern necessitates a multi-step synthetic sequence, as direct functionalization of benzene is not feasible. The synthesis must strategically introduce the substituents, taking into account their directing effects in electrophilic aromatic substitution reactions.

One plausible synthetic route could begin with 2,4-difluorobenzoic acid . In this molecule, the fluorine atoms are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The positions ortho and para to the fluorine atoms are C3, C5, and C6. The position meta to the carboxyl group is C5. The cumulative effect strongly directs incoming electrophiles to the C5 position. Therefore, a direct electrophilic chlorination of 2,4-difluorobenzoic acid using a standard chlorinating agent (e.g., Cl₂ with a Lewis acid catalyst like FeCl₃) would be expected to yield the desired 5-chloro-2,4-difluorobenzoic acid with high regioselectivity.

However, the combined deactivating effect of the two fluorine atoms and the carboxyl group can make electrophilic substitution reactions sluggish, potentially requiring harsh reaction conditions. semanticscholar.org Alternative, more complex routes described in patent literature for similar isomers often involve sequences of nitration, reduction, diazotization (e.g., Sandmeyer reaction), and carboxylation (e.g., via a Grignard reagent and CO₂) to build the substitution pattern in a controlled, stepwise manner. google.com For example, a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was synthesized from 2,4-difluoro-3-chlorobenzoic acid via a sequence of nitration, esterification, reduction, diazotization, and hydrolysis. semanticscholar.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2,4-difluorobenzoic acid |

| tert-Butanol |

| 5-chloro-2,4-difluorobenzoyl chloride |

| Thionyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 4-(N,N-dimethylamino)pyridine (DMAP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) |

| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) |

| Pyridine |

| Triethylamine |

| N,N-dimethylformamide (DMF) |

| 2,4-difluorobenzoic acid |

| 2,4-difluoro-3-chlorobenzoic acid |

Selective Halogen Exchange Reactions

Selective halogen exchange (HALEX) is a fundamental process in organofluorine chemistry, often employed to replace chlorine atoms with fluorine atoms using fluoride (B91410) sources like potassium fluoride. researchgate.netusgs.gov The synthesis of a precursor for this compound, such as a 1-bromo-5-chloro-2,4-difluorobenzene (B1522075) or a related chlorinated analogue, can be envisioned through such a process.

The reactivity in nucleophilic aromatic substitution, which governs the HALEX process, is influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups typically activates the ring towards substitution. In the context of chlorofluorobenzenes, the relative reactivity is complex. While fluorine is more electronegative than chlorine, the C-F bond is significantly stronger than the C-Cl bond. Generally, in polychlorofluoroaromatic compounds, chlorine atoms are preferentially replaced by fluorine. usgs.gov The reaction conditions, including the choice of solvent (e.g., dimethyl sulfone, tetramethylene sulfone) and temperature, are critical for achieving the desired selectivity and yield. usgs.gov For instance, the fluorination of chlorinated pyridines demonstrates that α-halogens are more readily exchanged, a principle that can be extended to substituted benzenes. usgs.gov

However, achieving regioselectivity in these exchanges to produce the specific 1-chloro-2,4-difluoro-5-halo substitution pattern required for subsequent steps can be challenging. The substitution pattern is dictated by the intricate interplay of inductive and resonance effects of the existing halogens, which stabilize the intermediate Meisenheimer complex. stackexchange.com While general principles of halogen exchange are well-established, specific documented examples for the high-yield synthesis of a direct precursor to this compound via this method are not prevalent in readily accessible literature.

Palladium-Catalyzed Carbonylation and Alkoxycarbonylation Approaches in Fluorinated Aromatic Synthesis

Palladium-catalyzed carbonylation represents a powerful and versatile method for the synthesis of carboxylic acid derivatives, including esters, from aryl halides. rsc.org This approach is a highly plausible route for the synthesis of this compound. The general strategy involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

A likely synthetic pathway is the palladium-catalyzed alkoxycarbonylation of a suitable precursor, such as 1-bromo-5-chloro-2,4-difluorobenzene. This reaction would introduce the tert-butoxycarbonyl group directly. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form an acyl-palladium complex. Subsequent alcoholysis with tert-butanol, often facilitated by a base, yields the desired ester and regenerates the active catalyst.

Alternatively, a two-step approach can be considered. First, the palladium-catalyzed carbonylation of the aryl halide is performed in the presence of water or a formate (B1220265) salt to produce 5-chloro-2,4-difluorobenzoic acid. nist.govgoogle.comgoogle.com This intermediate acid can then be esterified with a tert-butyl source in a separate step. A convenient method for this esterification involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which cleanly converts carboxylic acids to their tert-butyl esters. researchgate.netorgsyn.org This two-step route may offer advantages in terms of purification and handling of intermediates.

The choice of ligand for the palladium catalyst is crucial for the success of the carbonylation reaction, influencing both activity and selectivity. rsc.org Phosphine (B1218219) ligands, such as those with bulky and electron-donating substituents, are commonly employed. rsc.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

The choice of solvent significantly impacts palladium-catalyzed carbonylation reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can facilitate the dissolution of the catalyst and reagents and influence the reaction kinetics. acs.org

The kinetics of palladium-catalyzed formylation of aryl bromides, a related reaction, have been shown to be zero-order with respect to the aryl bromide concentration, indicating that the catalyst is saturated with the substrate under typical reaction conditions. acs.org The reaction rate is, however, influenced by the partial pressure of carbon monoxide and the concentration of the base. acs.org A detailed kinetic analysis of the palladium-catalyzed rearrangement of allylic trichloroacetimidates also highlights the importance of understanding the rate-determining step for optimizing enantioselectivity. nih.gov For the alkoxycarbonylation of styrene, it has been observed that competing catalytic cycles can be influenced by changes in the reaction conditions over time, such as a decrease in pH. nih.gov

The following table illustrates a representative optimization of reaction conditions for a generic palladium-catalyzed butoxycarbonylation of an aryl bromide, which serves as a model for the synthesis of this compound.

| Entry | Solvent | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | PPh₃ | Et₃N | 45 |

| 2 | THF | PPh₃ | Et₃N | 62 |

| 3 | DMF | PPh₃ | Et₃N | 85 |

| 4 | DMF | dppf | Et₃N | 92 |

| 5 | DMF | dppf | K₂CO₃ | 78 |

This table is illustrative and based on general findings for similar reactions, not specific data for this compound.

Temperature is a critical parameter in controlling the rate and selectivity of palladium-catalyzed reactions. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and the formation of undesired by-products. For palladium-catalyzed formylation, an optimal temperature is often found that balances reaction speed with catalyst stability and product yield. acs.org

The pressure of carbon monoxide is another key variable in carbonylation reactions. It influences the concentration of CO in the liquid phase, which can affect the rate of CO insertion and the stability of the palladium catalyst. In some cases, very high CO pressures can lead to catalyst inhibition. acs.org

The following table provides an illustrative example of the effect of temperature and pressure on the yield of a model palladium-catalyzed alkoxycarbonylation reaction.

| Entry | Temperature (°C) | CO Pressure (bar) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 10 | 75 |

| 2 | 100 | 10 | 88 |

| 3 | 120 | 10 | 82 (decomposition observed) |

| 4 | 100 | 5 | 91 |

| 5 | 100 | 20 | 89 |

This table is illustrative and based on general findings for similar reactions, not specific data for this compound.

Scalability Considerations for Synthetic Routes

The transition from laboratory-scale synthesis to industrial production of fluorinated compounds like this compound presents several challenges. core.ac.ukresearchgate.net For palladium-catalyzed carbonylation routes, the cost of the palladium catalyst and the phosphine ligands can be a significant factor. nih.gov Therefore, developing highly efficient catalytic systems with high turnover numbers (TON) and turnover frequencies (TOF) is crucial for economic viability. nih.gov

The handling of gaseous carbon monoxide under pressure on a large scale requires specialized equipment and stringent safety protocols. The purification of the final product from the catalyst residues and by-products is another important consideration. The synthesis of related fluorinated aromatic carboxylic acids has been successfully scaled up, indicating the feasibility of producing these types of molecules on a larger scale. hokudai.ac.jpsemanticscholar.orggoogle.com

The use of flow chemistry offers a modern approach to address some of the scalability challenges. Continuous flow reactors can improve heat and mass transfer, allow for safer handling of hazardous reagents like CO under high pressure and temperature, and facilitate process automation and control. core.ac.uk The development of robust and recyclable catalysts is also a key area of research to improve the sustainability and cost-effectiveness of the industrial synthesis of fine chemicals.

Chemical Reactivity and Transformation Pathways of Tert Butyl 5 Chloro 2,4 Difluorobenzoate

Hydrolytic Cleavage of the Ester Group

The tert-butyl ester functionality is a key feature of the molecule, often employed as a protecting group for the carboxylic acid. Its removal via hydrolysis can be achieved under either acidic or basic conditions, though the mechanisms and feasibility differ significantly.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of tert-butyl esters, including Tert-butyl 5-chloro-2,4-difluorobenzoate, typically proceeds through a unimolecular alkyl-oxygen cleavage mechanism, designated as A_AL_1. bham.ac.uk This pathway is distinct from the bimolecular acyl-oxygen cleavage (A_AC_2) mechanism common for simple esters like methyl or ethyl esters. bham.ac.uk

The A_AL_1 mechanism is favored due to the structure of the tert-butyl group, which can form a relatively stable tertiary carbocation upon cleavage. The reaction sequence is as follows:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. However, the key step involves the subsequent equilibrium to protonate the ether oxygen of the ester. bham.ac.ukcdnsciencepub.com

Unimolecular Cleavage: The protonated ester undergoes a slow, rate-determining unimolecular cleavage of the alkyl-oxygen bond. This step results in the formation of the carboxylic acid (5-chloro-2,4-difluorobenzoic acid) and a stable tert-butyl cation. cdnsciencepub.comresearchgate.net

Cation Quenching: The tert-butyl cation is then quenched by a nucleophile, typically water or the counter-ion of the acid, or it can undergo elimination to form isobutylene (B52900). acsgcipr.org

This mechanism is efficient for deprotection because the formation of the stable tertiary carbocation provides a low-energy pathway. cdnsciencepub.com A variety of acids, such as trifluoroacetic acid, hydrochloric acid, or sulfuric acid, can be used to facilitate this transformation. acsgcipr.org

Base-Mediated Saponification Reactions

Base-mediated hydrolysis of esters, known as saponification, is a widely used and generally irreversible reaction. bham.ac.uk It typically follows a bimolecular nucleophilic acyl substitution mechanism (B_Ac_2). ucoz.com

The steps for the B_Ac_2 mechanism are:

Nucleophilic Attack: A strong base, usually a hydroxide (B78521) ion (OH⁻), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comyoutube.com This leads to the formation of a tetrahedral intermediate. organicchemistrytutor.com

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (tert-butoxide). libretexts.org

However, in the specific case of tert-butyl esters, saponification via the B_Ac_2 pathway is often inefficient. The steric bulk of the tert-butyl group can hinder the initial nucleophilic attack, and the tert-butoxide ion is a poorer leaving group compared to simpler alkoxides like methoxide (B1231860) or ethoxide. For these reasons, acid-catalyzed hydrolysis is the more common and effective method for cleaving tert-butyl esters. masterorganicchemistry.comquora.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorochlorobenzene Ring

The 5-chloro-2,4-difluorobenzoate ring is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of three halogen substituents and the electron-withdrawing tert-butoxycarbonyl group. These features make the aromatic ring electron-deficient and thus a good electrophile for attack by nucleophiles. masterorganicchemistry.com

Regioselectivity and Chemo-selectivity in SNAr

In SNAr reactions involving this compound, both regioselectivity (which position is attacked) and chemo-selectivity (which halogen is displaced) are critical considerations.

Regioselectivity: The tert-butoxycarbonyl group is an electron-withdrawing group that activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the ortho (position 2) and para (position 4) positions, where the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized by resonance. masterorganicchemistry.com The chlorine atom is at position 5, which is meta to the ester group and is therefore not significantly activated. Consequently, nucleophilic attack will preferentially occur at the positions bearing fluorine atoms. Between the two fluorine-bearing sites, the para position (C4) is generally more reactive than the ortho position (C2), although mixtures can sometimes be obtained. researchgate.netwuxiapptec.com

Chemo-selectivity: The reaction will show a strong preference for displacing a fluoride (B91410) ion over a chloride ion. This is a characteristic feature of SNAr reactions, where the reactivity order of halogens as leaving groups is F > Cl > Br > I. masterorganicchemistry.comnih.gov Therefore, a nucleophile will selectively attack at either C2 or C4, displacing fluorine, while the C-Cl bond at C5 remains intact under typical SNAr conditions.

Influence of Fluorine and Chlorine Substituents on Aromatic Reactivity

A distinctive and counter-intuitive aspect of SNAr reactions is the leaving group ability of halogens. Unlike in S_N_2 reactions where iodide is the best leaving group, in SNAr the order is inverted: F > Cl ≈ Br > I. masterorganicchemistry.comchemrxiv.org

This "element effect" is explained by the mechanism of the reaction, which proceeds in two steps:

Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This is typically the slow, rate-determining step.

Leaving Group Elimination: The aromaticity of the ring is restored by the rapid expulsion of the leaving group. masterorganicchemistry.com

Interactive Data Table: Halogen Reactivity in SNAr

| Halogen (X) | Relative Reactivity in SNAr | Key Reason |

|---|---|---|

| F | Highest | High electronegativity powerfully stabilizes the Meisenheimer intermediate in the rate-determining step. masterorganicchemistry.com |

| Cl | Intermediate | Less electronegative than fluorine, providing less stabilization for the intermediate. chemrxiv.org |

| Br | Intermediate | Similar reactivity to chlorine. chemrxiv.org |

| I | Lowest | Poorest inductive electron withdrawal, leading to the least stabilized intermediate. |

Scope of Nucleophiles in SNAr Transformations

A wide variety of nucleophiles can be employed in the SNAr reactions of this compound, leading to a diverse range of substituted products. The choice of nucleophile allows for the introduction of various functional groups onto the aromatic ring.

The scope includes:

N-Nucleophiles: Ammonia, primary and secondary amines, and N-heterocycles like indoles and carbazoles can be used to form substituted anilines and N-aryl compounds. nih.govd-nb.info

O-Nucleophiles: Hydroxide and alkoxides (e.g., sodium methoxide) react to form phenols and aryl ethers, respectively. Water can also act as a nucleophile under certain conditions. d-nb.info

S-Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing functionalities.

C-Nucleophiles: Strong carbon-based nucleophiles such as organolithium and Grignard reagents can also displace activated halogens, particularly fluorine, to form new carbon-carbon bonds. researchgate.net

Interactive Data Table: Scope of Nucleophiles in SNAr

| Nucleophile Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Nitrogen | R₂NH (e.g., Pyrrolidine) | Tertiary Amine |

| Oxygen | NaOCH₃ | Methoxy Ether |

| Sulfur | NaSR | Thioether |

| Carbon | R-MgBr (Grignard) | Alkyl/Aryl Group |

Metal-Mediated Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The halogen substituents on the aromatic ring of this compound are key handles for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in constructing complex molecular architectures from simpler precursors. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. rsc.org The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, the Heck reaction, involving the coupling of an unsaturated halide with an alkene, and the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, are prominent examples. sigmaaldrich.comnih.govresearchgate.net

In the context of this compound, the chlorine atom is the most likely site for these cross-coupling reactions due to the relative bond strengths (C-Cl < C-F). This selective reactivity allows for the introduction of aryl, vinyl, or alkynyl groups at the C-5 position. For instance, a Suzuki-Miyaura reaction could couple an arylboronic acid at the C-5 position, leading to a biaryl structure. Similarly, a Heck reaction could introduce an alkene, and a Sonogashira reaction would install an alkyne. nih.govresearchgate.net

Table 1: Overview of Metal-Mediated Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Palladium | C(sp²) - C(sp²) |

| Heck | Aryl/Vinyl Halide | Alkene | Palladium | C(sp²) - C(sp²) |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium/Copper | C(sp²) - C(sp) |

The efficiency and selectivity of cross-coupling reactions are highly dependent on the choice of catalyst and ligands. researchgate.net For aryl chlorides, which are generally less reactive than bromides or iodides, the design of effective catalyst systems is crucial. rsc.org

Ligands: N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity of palladium complexes. researchgate.net These ligands facilitate the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. For instance, tri-tert-butylphosphine (B79228) has been shown to be effective in the Heck reactions of aryl chlorides. illinois.edu

Catalysts: Palladium complexes, often in the form of Pd(OAc)₂ or Pd₂(dba)₃, are commonly used as precatalysts. nih.gov The active Pd(0) species is generated in situ. For Sonogashira reactions, a copper co-catalyst is often used, although copper-free systems have been developed to avoid the formation of homocoupled byproducts. nih.gov The development of air-stable precatalysts has also simplified the experimental setup for these reactions. nih.gov

Reduction Reactions of the Benzoate Ester and Aromatic Ring System

Reduction reactions offer pathways to modify both the ester functionality and the aromatic core of this compound, leading to alcohols, aldehydes, or saturated cyclic compounds.

The tert-butyl ester group can be selectively reduced to the corresponding primary alcohol, 5-chloro-2,4-difluorobenzyl alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The choice of reagent and reaction conditions can sometimes allow for the isolation of the intermediate aldehyde, although this can be challenging due to over-reduction.

Selective cleavage of the tert-butyl ester to the corresponding carboxylic acid can be achieved under milder, often acidic, conditions, which leaves other functional groups intact. acs.orgorganic-chemistry.org For example, using a Lewis acid like ytterbium triflate can selectively deprotect the tert-butyl ester. Another approach involves using zinc bromide in dichloromethane. acs.orgresearchgate.net

While aromatic rings are generally resistant to hydrogenation under standard conditions that reduce alkenes, they can be reduced under more forcing conditions. libretexts.org Catalytic hydrogenation of the difluorinated benzene (B151609) ring of this compound would require high pressures of hydrogen gas and potent catalysts, such as rhodium on carbon or ruthenium. libretexts.orggoogle.com This process would yield the corresponding substituted cyclohexane (B81311) derivative. The conditions required for aromatic ring hydrogenation are typically harsh enough to also reduce the ester group. A nickel powder catalyst has been used for the catalytic hydrogenation reduction of similar aromatic compounds. google.com

Derivatization Pathways Beyond Hydrolysis (e.g., Transesterification, Amidation)

Beyond simple hydrolysis to the carboxylic acid, the tert-butyl ester of 5-chloro-2,4-difluorobenzoate can be converted into other esters or amides, expanding its synthetic utility.

Transesterification: This process involves reacting the tert-butyl ester with an alcohol in the presence of an acid or base catalyst to form a different ester. While direct transesterification of the tert-butyl ester can be challenging, a two-step process involving hydrolysis to the carboxylic acid followed by esterification with the desired alcohol is a more common and reliable strategy.

Amidation: Similar to transesterification, direct amidation of the tert-butyl ester is not a high-yielding reaction. A more effective method is to first hydrolyze the ester to the carboxylic acid. The resulting carboxylic acid can then be activated, for example, by converting it to an acid chloride or using a coupling agent (like DCC or EDC), and subsequently reacted with an amine to form the corresponding amide. An alternative one-pot method involves reacting the tert-butyl ester with an amine in the presence of a Lewis acid or a specific reagent that facilitates the conversion. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies for Tert Butyl 5 Chloro 2,4 Difluorobenzoate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentchemicalbook.comesisresearch.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Tert-butyl 5-chloro-2,4-difluorobenzoate. Both ¹H and ¹³C NMR spectra provide critical information about the molecular framework.

In the ¹H NMR spectrum, the tert-butyl group is expected to present a sharp singlet peak around 1.6 ppm due to the nine equivalent protons. The aromatic region would display more complex splitting patterns due to the protons on the substituted benzene (B151609) ring.

The ¹³C NMR spectrum would distinctly show signals for the quaternary carbon of the tert-butyl group around 82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the ester group would appear significantly downfield, typically in the range of 160-165 ppm. The aromatic carbons would have chemical shifts influenced by the fluorine and chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | 1.6 (s, 9H) | 82.0 |

| C(CH₃)₃ | - | 28.2 |

| C=O | - | 162.5 |

| Aromatic CH | 7.5-8.0 (m) | 110-160 |

| Aromatic C-F | - | 155-165 (d, ¹JCF) |

Predicted values are based on typical shifts for similar functional groups and substitution patterns.

Deuterium NMR and Fluorine NMR in Structural Characterization

While Deuterium NMR is not a standard technique for the characterization of this compound, ¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atoms. The spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and the coupling constants (both F-F and F-H couplings) would provide definitive information about their positions relative to the other substituents. For instance, ortho, meta, and para F-F coupling constants have characteristic ranges.

Table 2: Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) | Key Coupling Constants (Hz) |

|---|---|---|

| F-2 | -110 to -120 | ³J(F-H), ⁴J(F-F) |

Chemical shifts are referenced to CFCl₃. Predictions are based on data for other fluorinated aromatic compounds.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily show correlations between the aromatic protons, helping to assign their specific positions on the ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduepfl.ch It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds. sdsu.eduepfl.ch It is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon, the tert-butyl quaternary carbon, and the halogen-substituted aromatic carbons, by observing their correlations with nearby protons. For example, a correlation between the tert-butyl protons and the ester carbonyl carbon would confirm the ester linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysischemicalbook.comesisresearch.org

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The most prominent band in the IR spectrum would be the C=O stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹. The C-O stretching of the ester will likely appear in the 1250-1300 cm⁻¹ range. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected at lower wavenumbers, typically 1100-1300 cm⁻¹ and 600-800 cm⁻¹, respectively. spectroscopyonline.com The presence of the tert-butyl group would be indicated by C-H stretching and bending vibrations.

Raman spectroscopy would also detect these vibrations, but with different relative intensities. For instance, the symmetric aromatic ring breathing modes and C-Cl stretching are often strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1720-1740 (Strong) | 1720-1740 (Weak) |

| C-O (Ester) | Stretch | 1250-1300 (Strong) | 1250-1300 (Medium) |

| Aromatic C=C | Stretch | 1450-1600 (Medium) | 1450-1600 (Strong) |

| C-F | Stretch | 1100-1300 (Strong) | 1100-1300 (Medium) |

| C-Cl | Stretch | 600-800 (Medium) | 600-800 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysischemicalbook.comspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental composition can be confirmed.

The fragmentation pattern in the mass spectrum provides valuable structural information. For a tert-butyl ester, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. libretexts.orgwhitman.edu The subsequent fragmentation would likely involve the loss of CO (28 Da) or the entire carboxyl group.

A plausible fragmentation pathway would be:

Molecular Ion Peak [M]⁺ : The intact molecule with a positive charge.

Loss of tert-butyl radical : [M - 57]⁺ leading to the formation of the acylium ion.

Loss of isobutylene : [M - 56]⁺ via a McLafferty-type rearrangement, forming the protonated 5-chloro-2,4-difluorobenzoic acid.

Decarbonylation : The acylium ion could lose carbon monoxide to give the chlorodifluorophenyl cation.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 248/250 | Molecular Ion | [C₁₁H₁₁ClF₂O₂]⁺ |

| 191/193 | [M - C₄H₉]⁺ | [C₇H₂ClF₂O]⁺ |

| 192/194 | [M - C₄H₈]⁺ | [C₇H₃ClF₂O₂]⁺ |

The presence of chlorine will result in isotopic peaks (M and M+2 in an approximate 3:1 ratio).

X-ray Crystallography for Solid-State Structure Determinationesisresearch.org

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the structures of similar substituted benzoates can provide insights. rsc.orgnih.govwikipedia.org

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of intermolecular forces. The bulky tert-butyl group would likely play a significant role in the packing arrangement, potentially preventing close packing of the aromatic rings.

Intermolecular interactions that could be present include:

Dipole-dipole interactions : Arising from the polar C=O, C-F, and C-Cl bonds.

van der Waals forces : Particularly involving the large tert-butyl group and the aromatic rings.

Halogen bonding : Weak interactions involving the chlorine atom as a halogen bond donor and an electronegative atom (like oxygen or fluorine) as an acceptor could influence the crystal packing.

π-π stacking : Interactions between the aromatic rings of adjacent molecules, although these might be sterically hindered by the tert-butyl group.

The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Conformational Analysis in the Solid State

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific experimental studies on the solid-state conformation of this compound. As a result, detailed research findings, such as crystal system, space group, unit cell dimensions, and specific torsion angles defining the molecular conformation in the crystalline state, are not available.

For a definitive conformational analysis in the solid state, a single-crystal X-ray diffraction study would be required. Such an analysis would provide precise atomic coordinates, from which crucial conformational parameters could be derived. These parameters include the dihedral angle between the plane of the benzene ring and the carboxylate group, as well as the rotational orientation of the tert-butyl group.

In the absence of experimental data for this compound, a predictive analysis based on structurally similar compounds can offer some insights, though it must be emphasized that this is a hypothetical discussion. For instance, the crystal structure of the related compound, tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate, reveals a bent geometry with a significant dihedral angle between the benzene ring and the ester group. researchgate.net In its crystal lattice, molecules are linked by weak C-H···O interactions to form infinite chains. researchgate.net

Furthermore, the solid-state packing of halogenated aromatic compounds is often influenced by various non-covalent interactions, including halogen bonding (C-X···O/N/S) and π-π stacking interactions. The presence of two fluorine atoms and a chlorine atom on the phenyl ring of this compound suggests that such interactions could play a significant role in its crystal packing. However, without experimental data, the specific nature and geometry of these interactions remain speculative.

A detailed and accurate description of the solid-state conformation of this compound is contingent upon future crystallographic studies of this compound.

Computational and Theoretical Investigations of Tert Butyl 5 Chloro 2,4 Difluorobenzoate

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For Tert-butyl 5-chloro-2,4-difluorobenzoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

A typical DFT analysis of this compound would involve optimizing its geometry to find the lowest energy conformation and then calculating various electronic properties. The electron density distribution would likely show a high concentration of electrons around the electronegative oxygen, fluorine, and chlorine atoms, as well as within the pi-system of the benzene (B151609) ring. This polarization is critical in defining the molecule's interaction with other chemical species.

The electrostatic potential (ESP) map is another valuable output from DFT calculations. For this compound, the ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. Negative potential (typically colored red) would be expected around the carbonyl oxygen and the halogen atoms, indicating areas susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the tert-butyl group and the aromatic ring, highlighting regions prone to nucleophilic interaction.

Calculated atomic charges, often determined using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the electron distribution.

Table 1: Hypothetical DFT Calculated Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| O(carbonyl) | -0.55 | -0.65 |

| O(ester) | -0.45 | -0.50 |

| C(carbonyl) | +0.60 | +0.75 |

| Cl | -0.15 | -0.20 |

| F(C2) | -0.25 | -0.30 |

| F(C4) | -0.25 | -0.30 |

Note: These values are illustrative and would be obtained from actual DFT calculations.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a description of the electronic structure of molecules in terms of orbitals that are spread across the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the non-bonding orbitals of the oxygen and halogen atoms. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group and the aromatic ring.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 6.30 |

Note: These values are illustrative and would be determined from quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(tert-butyl) | - | 152.0 |

| CH₃(tert-butyl) | 1.60 | 28.5 |

| Aromatic CH | 7.8 - 8.2 | 110.0 - 140.0 |

| C(carbonyl) | - | 162.0 |

Note: These are representative values. Actual shifts would depend on the solvent and the level of theory used for the calculation.

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting calculated spectrum can be compared with an experimental IR spectrum to aid in the assignment of vibrational modes.

Table 4: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1730 |

| C-O Stretch (Ester) | 1250 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1200 - 1100 |

| C-Cl Stretch | 800 - 700 |

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to model its reactivity in various transformations, such as hydrolysis of the ester or nucleophilic aromatic substitution.

To study a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS), which is the highest energy point along the reaction coordinate, is also located. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate.

For example, the alkaline hydrolysis of this compound to 5-chloro-2,4-difluorobenzoic acid and tert-butanol (B103910) could be modeled. This would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the tert-butoxide leaving group.

Locating the transition state structure is a critical part of this analysis. A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Energy Landscapes

Molecules that are not rigid can exist in different spatial arrangements called conformations. This compound has conformational flexibility primarily due to the rotation around the single bonds, particularly the C-O bond of the ester group and the C-C bonds within the tert-butyl group.

Conformational analysis involves systematically exploring the different possible conformations and calculating their relative energies. This results in a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry. The most stable conformations correspond to the minima on this surface.

For this compound, a key conformational search would involve rotating the dihedral angle defined by the aromatic ring and the carbonyl group. The steric hindrance between the tert-butyl group and the aromatic ring will influence the preferred orientation.

Table 5: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Ar-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° (Planar) | 2.5 |

| 2 | 90° (Perpendicular) | 0.0 |

| 3 | 180° (Planar) | 3.0 |

Note: These values are for illustrative purposes and represent a simplified rotation. A full analysis would consider multiple dihedral angles.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For a series of related compounds, including this compound, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or chromatographic retention times.

The first step in QSPR modeling is to calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be classified into several categories:

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological descriptors: Based on the 2D connectivity of the atoms (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build the model that best correlates the descriptors with the property of interest. Such a model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts.

Applications of Tert Butyl 5 Chloro 2,4 Difluorobenzoate in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of halogen atoms and a cleavable ester group on the aromatic ring of tert-butyl 5-chloro-2,4-difluorobenzoate makes it a valuable intermediate in the synthesis of complex organic molecules. Its structure is particularly advantageous for introducing halogenated aromatic moieties into larger molecular frameworks, a common strategy in the design of bioactive compounds.

The chloro and fluoro substituents can significantly influence the electronic properties and lipophilicity of a target molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which is stable under a variety of reaction conditions but can be selectively removed when needed. This allows for precise chemical manipulations at other positions of the molecule without unintended reactions at the carboxylic acid site.

In the pharmaceutical industry, this compound serves as a key building block in the development of active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of both chlorine and fluorine atoms can enhance the therapeutic efficacy of a drug molecule. Similarly, in the agrochemical sector, halogenated aromatic compounds are frequently employed to improve the potency of pesticides and herbicides, and this compound is utilized in the research and development of such products. myskinrecipes.com

While specific, publicly available synthesis pathways for blockbuster drugs directly utilizing this compound are proprietary and often not disclosed in detail, the compound is listed as a key intermediate in the synthesis of various complex molecules. Its utility is highlighted in the preparation of radiolabeled compounds for imaging applications, such as in the synthesis of [(18)F]SiFA-OTz, a tetrazine derivative for rapid radiolabeling, demonstrating its compatibility with sensitive functional groups and complex molecular architectures. nih.govrsc.org

Precursor for Fluorinated Aromatic Building Blocks

The chemical reactivity of this compound allows for its transformation into a variety of other fluorinated aromatic building blocks, further expanding its utility in organic synthesis.

Synthesis of Substituted Benzoic Acids and Derivatives

The tert-butyl ester group of the title compound can be readily hydrolyzed under acidic conditions to yield 5-chloro-2,4-difluorobenzoic acid. This deprotection step unmasks the carboxylic acid functionality, which can then undergo a wide range of chemical transformations. For instance, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and esters.

Furthermore, the halogen substituents on the aromatic ring can be subjected to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. This allows for the synthesis of a diverse array of substituted benzoic acid derivatives with tailored electronic and steric properties. The presence of the fluorine atoms can also influence the regioselectivity of these reactions.

Formation of Polyfluorinated Aromatic Systems

While this compound is already a polyhalogenated compound, it can serve as a starting material for the synthesis of even more heavily fluorinated aromatic systems. The existing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of the chlorine atom or other leaving groups that may be introduced. This provides a pathway to introduce additional fluorine atoms or other functional groups onto the aromatic ring. Such polyfluorinated aromatic systems are of significant interest in materials science and medicinal chemistry due to their unique properties, including high thermal stability, chemical resistance, and altered biological activity.

Utilization in Polymer Chemistry and Functional Materials

The unique combination of properties imparted by the fluorine and chlorine atoms makes this compound and its derivatives attractive candidates for the development of advanced polymers and functional materials.

Monomer or Cross-linker in Specialty Polymer Synthesis

While specific examples of the direct use of this compound as a monomer are not widely reported in public literature, its structure suggests potential applications in specialty polymer synthesis. After deprotection to the corresponding benzoic acid or conversion to a more reactive derivative like an acid chloride or an isocyanate, the resulting molecule could be used as a monomer in the synthesis of polyesters, polyamides, or polyurethanes. The incorporation of the chloro-difluoro-phenyl moiety into a polymer backbone would be expected to enhance the thermal stability, chemical resistance, and flame retardancy of the resulting material. The presence of the halogen atoms would also modify the polymer's refractive index and dielectric properties.

Development of Optoelectronic or Liquid Crystalline Materials

Fluorinated compounds are of significant interest in the field of optoelectronic and liquid crystalline materials. The introduction of fluorine atoms into a molecule can have a profound effect on its mesomorphic (liquid crystalline) behavior. Research has shown that the inclusion of lateral fluorine atoms in mesogenic molecules can influence the transition temperatures, phase behavior, and dielectric anisotropy of the resulting liquid crystals. mdpi.comresearchgate.netbiointerfaceresearch.comtandfonline.combeilstein-journals.org

While direct studies on this compound in this context are limited, related fluorinated benzoic acid esters have been synthesized and investigated for their liquid crystalline properties. For example, new series of laterally fluorinated mesomorphic compounds have been prepared and their mesophase behavior evaluated. mdpi.com The synthesis of fluorinated azobenzene (B91143) esters has also been explored, demonstrating that the degree of fluorination can influence the type of liquid crystal phases observed. researchgate.net These studies suggest that derivatives of this compound could be valuable components in the design of new liquid crystal materials with specific and desirable properties for display and other optoelectronic applications.

Development of Novel Chemical Reagents or Catalysts

The inherent reactivity of the chloro-difluoro-substituted benzene (B151609) ring in this compound makes it a valuable starting material for the development of specialized chemical reagents. The electron-withdrawing nature of the fluorine and chlorine atoms activates the aromatic ring for nucleophilic substitution reactions, while the tert-butyl ester group can be readily hydrolyzed to a carboxylic acid, providing a handle for further functionalization.

While specific, named reagents or catalysts derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors to more complex reagents. For instance, related difluorobenzoic acid derivatives are utilized in the synthesis of organometallic catalysts and ligands for cross-coupling reactions. The chloro and fluoro substituents can influence the electronic properties and stability of these catalytic systems.

The general synthetic utility of this class of compounds suggests its potential in creating:

Fluorinated Building Blocks: The compound can serve as a precursor to a variety of fluorinated aromatic building blocks. These are highly sought after in medicinal chemistry and materials science for their ability to modulate properties such as metabolic stability, binding affinity, and lipophilicity.

Precursors to Photoinitiators: Halogenated aromatic compounds are known to be used in the development of photoinitiators for polymerization processes. The specific substitution pattern of this compound could be leveraged to design photoinitiators with tailored absorption characteristics and reactivity.

Further research is required to fully explore and document the potential of this compound in the direct synthesis of novel, standalone chemical reagents and catalysts.

Applications in Agrochemical Precursor Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. myskinrecipes.com The presence of halogens in the molecular structure of active agrochemical ingredients is often crucial for their biological efficacy.

The compound serves as a critical building block for introducing the 5-chloro-2,4-difluorophenyl moiety into larger, more complex molecules. This specific structural unit is a known component of several effective agrochemicals. The synthetic strategy typically involves the transformation of the tert-butyl ester group and/or substitution of the chlorine atom to build the final product.

A notable application is in the synthesis of compounds related to quinolinecarboxylic acid herbicides. While direct synthesis pathways from this compound are proprietary and often detailed in patents, the structural similarity of the starting material to key intermediates is evident. For example, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial 3-quinolinecarboxylic acid drugs, starts from the related 2,4-difluoro-3-chlorobenzoic acid. This highlights the importance of the specific halogenation pattern present in this compound for the synthesis of this class of biologically active compounds.

The general synthetic route often involves the following conceptual steps:

Hydrolysis: The tert-butyl ester is hydrolyzed under acidic or basic conditions to yield 5-chloro-2,4-difluorobenzoic acid.

Functional Group Interconversion: The resulting carboxylic acid can be converted into other functional groups, such as an acid chloride or an amide, to facilitate further reactions.

Coupling Reactions: The activated benzoic acid derivative is then coupled with other molecular fragments to assemble the final agrochemical structure.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The synthesis of complex fluorinated aromatics often relies on traditional methods that can be hazardous and environmentally taxing. Future research will prioritize the development of greener synthetic pathways for tert-butyl 5-chloro-2,4-difluorobenzoate. Classical methods for introducing fluorine into an aromatic ring, such as the Balz–Schiemann reaction, are effective but involve thermally unstable diazonium salts and high temperatures. dovepress.com Similarly, halogen exchange (halex) reactions and the use of reagents like antimony trifluoride (SbF₃) or hazardous hydrogen fluoride (B91410) (HF) present significant environmental and safety challenges. dovepress.com

The principles of green chemistry aim to mitigate these issues by designing processes that are more efficient, use less hazardous substances, and generate minimal waste. dovepress.comsciencedaily.com For the synthesis of this compound, research could focus on catalytic methods that avoid stoichiometric, toxic reagents. For instance, developing a copper-catalyzed fluorination process that uses CuF₂ and can be regenerated with HF/O₂ offers a more cost-effective and "greener" alternative to classical routes. dovepress.com A recent breakthrough in the synthesis of sulfonyl fluorides, which uses readily available materials and produces only non-toxic salts as by-products, exemplifies the kind of innovative and environmentally benign processes that could be adapted for other fluorine-containing compounds. sciencedaily.comeurekalert.org The goal is to create synthetic protocols that are simple, scalable, and safe, minimizing environmental impact. sciencedaily.comeurekalert.org

| Aspect | Traditional Synthetic Approach | Emerging Green Alternative |

| Fluorine Source | Often involves hazardous reagents like anhydrous HF or toxic gases. dovepress.com | Use of safer, solid fluorinating agents (e.g., KF) or catalytic systems. eurekalert.org |

| Reaction Conditions | High temperatures, potentially explosive intermediates (e.g., diazonium salts). dovepress.com | Mild reaction conditions (ambient temperature and pressure), use of stable intermediates. mdpi.com |

| Catalysis | Often relies on stoichiometric, toxic metal salts. | Use of recyclable, non-toxic catalysts (e.g., copper-based, enzymatic). dovepress.commdpi.com |

| By-products | Generation of significant amounts of hazardous waste (e.g., mineral acids, metal salts). | Minimal waste generation, with by-products being non-toxic salts (e.g., NaCl, KCl). sciencedaily.comeurekalert.org |

| Solvents | Use of volatile and often toxic organic solvents. | Application of aqueous media, solvent-free reactions, or recyclable "green" solvents. mdpi.com |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trifunctionalized aromatic ring of this compound presents a rich platform for exploring novel chemical reactions. The distinct electronic properties and bond strengths of the C-Cl, C-F, and C-H bonds allow for potential regioselective transformations, which remain a significant challenge and opportunity in synthetic chemistry.

Future research could investigate:

Selective C-H Functionalization: Directed metalation-substitution reactions, guided by the ester or fluoro groups, could enable the precise introduction of new functional groups onto the aromatic ring without pre-functionalization.

Regioselective Cross-Coupling: The differential reactivity of the C-Cl versus C-F bonds could be exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Cl bond is typically more reactive than the C-F bond, allowing for selective substitution at the C5 position.

Selective Dehalogenation: Developing methods for the selective removal of one or more halogen atoms would provide access to a variety of di- and mono-halogenated derivatives, further expanding the synthetic utility of the parent molecule. Studies on the microbial degradation of fluorobenzoates show that reductive dehalogenation is a key step, suggesting that chemical or biocatalytic methods could be developed to mimic this reactivity. nih.gov

The presence of multiple electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the fluorine atoms. Exploring reactions with a wider range of nucleophiles could lead to the synthesis of novel derivatives with applications in pharmaceuticals and materials.

| Reaction Type | Target Site on Aromatic Ring | Potential Transformation | Key Challenge |

| Cross-Coupling | C5-Cl | Suzuki, Sonogashira, Buchwald-Hartwig amination | Achieving selectivity over C-F bonds |

| Nucleophilic Substitution (SNAr) | C2-F or C4-F | Etherification, amination with strong nucleophiles | Controlling regioselectivity between the two C-F positions |

| Directed C-H Activation | C3-H or C6-H | Introduction of boronic esters, silyl (B83357) groups, or other functionalities | Overcoming the inertness of the C-H bond |

| Reductive Dehalogenation | C5-Cl, C2-F, or C4-F | Stepwise removal of halogens to yield simpler fluorobenzoates | Selective cleavage of specific C-X bonds |

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry is a powerful technology that offers significant advantages over traditional batch processing, especially for reactions involving hazardous materials or requiring precise control. durham.ac.ukmit.edursc.org The synthesis and transformation of fluorinated compounds often involve toxic reagents and highly exothermic or rapid reactions, making flow chemistry an ideal platform for improving safety and efficiency. durham.ac.ukvapourtec.com

Future research should focus on translating the synthesis of this compound and its derivatives into continuous flow systems. Key benefits would include:

Enhanced Safety: The small internal volume of microreactors minimizes the risk associated with handling hazardous reagents and unstable intermediates. durham.ac.ukvapourtec.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.

Scalability: Processes developed on a lab-scale flow system can be more readily and safely scaled up for industrial production by operating the system for longer durations or by using parallel reactors.

Telescoped Reactions: Multiple reaction steps can be combined into a single continuous sequence, eliminating the need for isolating and purifying intermediates, which saves time, resources, and reduces waste. durham.ac.uk

A potential two-step flow synthesis could involve the fluorination of a precursor followed by esterification in a subsequent reactor module, with in-line purification to yield a clean product stream. vapourtec.com The use of immobilized reagents or catalysts within the flow path can further simplify product purification. durham.ac.uk

Chemo-enzymatic Approaches for Selective Transformations

The integration of biological catalysts (enzymes) with chemical synthesis offers a powerful strategy for achieving high selectivity under mild, environmentally friendly conditions. mdpi.com For a molecule like this compound, chemo-enzymatic methods represent a promising frontier for research.

Emerging opportunities include:

Enzymatic Ester Hydrolysis/Synthesis: Hydrolases, such as lipases and esterases, are known to catalyze the hydrolysis of esters with high enantioselectivity. mdpi.com While the target molecule is achiral, introducing a chiral center via a subsequent reaction would allow for enzymatic kinetic resolution. Conversely, lipase-catalyzed esterification of the corresponding 5-chloro-2,4-difluorobenzoic acid with tert-butanol (B103910) under non-aqueous conditions could be a green alternative to chemical methods.

Selective Biotransformations: Microorganisms have evolved diverse metabolic pathways for degrading halogenated aromatic compounds. nih.govasm.org For example, certain bacteria can dehalogenate and hydroxylate fluorobenzoates. nih.govnih.gov Harnessing these enzymatic systems could lead to novel biotransformations, such as regioselective hydroxylation or dehalogenation of the molecule, providing access to derivatives that are difficult to synthesize chemically. The enzymes involved in these pathways, such as dioxygenases and hydrolases, could be isolated or used in whole-cell systems for targeted synthesis. nih.gov

| Enzyme Class | Potential Transformation | Advantage | Reference Example |

| Lipases/Esterases | Selective hydrolysis of the tert-butyl ester to the carboxylic acid. | Mild, aqueous conditions; avoids harsh acids/bases. | Hydrolysis of fluorinated aryl carboxylic acid esters. mdpi.com |

| Dioxygenases | Regioselective hydroxylation of the aromatic ring. | Introduction of hydroxyl groups at specific positions. | Bacterial degradation of fluorobenzoates. nih.govasm.org |

| Dehalogenases | Selective removal of the chlorine or fluorine atom. | Access to different halogenation patterns under biological conditions. | Reductive dehalogenation of 3-fluorobenzoate (B1230327) by Syntrophus aciditrophicus. nih.gov |

| Hydrolases | Ring-opening reactions if the aromatic ring is first dihydroxylated. | Access to aliphatic fluorinated building blocks. | Action of dienelactone hydrolases on fluoromuconolactone. nih.gov |

Expanded Scope in Advanced Materials Science and Specialty Chemicals Development

The unique combination of halogens in this compound imparts properties that are highly desirable in materials science and for the synthesis of specialty chemicals. Fluorinated compounds are known for their high thermal and chemical stability, low surface energy, and unique electronic characteristics. researchgate.netmdpi.com

Future research in this area could explore the use of this molecule or its derivatives as:

Monomers for High-Performance Polymers: After conversion to a suitable functional group (e.g., a diol or dicarboxylic acid), this building block could be incorporated into polymers such as fluorinated polyurethanes or polyesters. mdpi.com The resulting materials would be expected to exhibit enhanced thermal stability, chemical resistance, and hydrophobicity, making them suitable for demanding applications in aerospace, coatings, and textiles. mdpi.com

Components in Liquid Crystal Displays: The rigid, polarizable aromatic core is a common feature in liquid crystal molecules. The specific substitution pattern of halogens can be used to fine-tune dielectric anisotropy and other physical properties essential for display applications.

Precursors for Agrochemicals and Pharmaceuticals: Polyhalogenated aromatic structures are privileged motifs in many bioactive molecules. mdpi.com The title compound serves as a versatile intermediate for creating libraries of new compounds for screening as potential herbicides, fungicides, or therapeutic agents. For example, dihydropyrimidinone derivatives containing substituted phenyl rings have been investigated as potent anticancer agents. mdpi.com

Specialty Surfactants: While many fluorinated surfactants are perfluorinated, there is growing interest in new structures. researchgate.net Derivatives of this compound could be explored for creating specialty surfactants with tailored properties for applications ranging from industrial coatings to fire-fighting foams. researchgate.netnih.gov

The inherent properties of fluorine, such as high electronegativity and the strength of the C-F bond, contribute to the enhanced performance of materials derived from such building blocks. mdpi.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl 5-chloro-2,4-difluorobenzoate, and how are reaction yields optimized?

- The compound is typically synthesized via nucleophilic substitution or esterification. For example, This compound was prepared by reacting tert-butyl esters with halogenated benzoic acid derivatives under basic conditions. A documented method involves reacting (1-benzylpiperidin-4-yl) methanol with the ester in DMSO using potassium tert-butoxide, yielding 26% product after purification . Characterization often employs LCMS (e.g., m/z 434.0 [M+H]⁺) and silica gel chromatography. Optimizing yields may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- The electron-withdrawing nature of Cl and F substituents activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). Fluorine’s strong electronegativity enhances the leaving group ability of adjacent substituents, while chlorine provides steric and electronic modulation. For example, in analogous difluorobenzoates, fluorine substituents facilitate Suzuki-Miyaura couplings, whereas chlorine stabilizes intermediates during SNAr reactions .